alpha-Acetoxyphenylacetonitrile
Overview
Description
alpha-Acetoxyphenylacetonitrile is an organic compound characterized by the presence of a cyano group (–CN) attached to a phenyl ring and an acetate group (–COOCH₃)
Mechanism of Action
Target of Action
Cyano(phenyl)methyl acetate, like other cyanoacetamide derivatives, is a privileged structure and is considered one of the most important precursors for heterocyclic synthesis . The primary targets of this compound are the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions . For example, it undergoes calcite or fluorite catalyzed Knövenagel condensation with aromatic aldehydes, giving the corresponding arylidenemalononitriles and (E)-α-cyanocinnamic esters .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds . For instance, the reaction of N-methyl and/or N-phenyl cyanoacetamide with 2-arylmethylene indan-l-3dione in boiling benzene containing ammonium acetate gives the corresponding 1-methyl and 1-phenyl-pyridines derivatives .
Result of Action
The result of the compound’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade . They are used extensively in the synthesis of biologically active compounds used in agriculture .
Action Environment
The action, efficacy, and stability of Cyano(phenyl)methyl acetate can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the yield of the target compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetoxyphenylacetonitrile typically involves the reaction of phenylacetonitrile with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
C6H5CH2CN+(CH3CO)2O→C6H5CH2COOCH3+CH3COOH
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or Lewis acids can further improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
alpha-Acetoxyphenylacetonitrile undergoes various chemical reactions, including:
Hydrolysis: Conversion to phenylacetic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Phenylacetic acid and methanol.
Reduction: Phenylmethylamine.
Substitution: Various substituted phenylmethyl derivatives.
Scientific Research Applications
alpha-Acetoxyphenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenylacetonitrile: Lacks the acetate group, making it less reactive in nucleophilic substitution reactions.
Methyl cyanoacetate: Contains a cyano group and an ester group but lacks the phenyl ring, leading to different reactivity and applications.
Uniqueness
alpha-Acetoxyphenylacetonitrile is unique due to the combination of the cyano group, phenyl ring, and acetate group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.
Properties
IUPAC Name |
[cyano(phenyl)methyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXDFYRMYMEGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291463 | |
Record name | cyano(phenyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5762-35-6 | |
Record name | 5762-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyano(phenyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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